N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
Description
Historical Context of Thiazole Derivatives in Drug Discovery
Thiazole, a five-membered heterocyclic ring containing nitrogen and sulfur, has been a cornerstone of medicinal chemistry since its first synthesis by Hantzsch and Weber in 1887. Early applications focused on antimicrobial agents, exemplified by sulfathiazole in the 1940s. The 21st century saw thiazole derivatives expand into oncology, with compounds like dasatinib (a tyrosine kinase inhibitor) achieving FDA approval. Structural versatility allows thiazoles to participate in hydrogen bonding and π-π stacking, critical for target engagement. For instance, the C-2 proton’s acidity enables nucleophilic substitutions, facilitating the creation of diverse analogs.
Table 1: Milestones in Thiazole-Based Drug Development
Significance of Bromophenyl-Thiazole Scaffolds in Pharmaceutical Research
The bromophenyl-thiazole motif enhances bioactivity through three key effects: (1) bromine’s electron-withdrawing nature increases electrophilicity, improving DNA interaction; (2) aryl groups enable stacking interactions with hydrophobic enzyme pockets; and (3) the thiazole sulfur participates in covalent binding with cysteine residues. Comparative studies show bromine-substituted thiazoles exhibit 2–3-fold greater cytotoxicity against HepG2 cells compared to chloro analogs, attributed to improved membrane permeability.
Structural Advantages of Bromophenyl-Thiazole Hybrids
- Enhanced Binding Affinity : Bromine’s polarizable electron cloud strengthens van der Waals interactions with target proteins.
- Metabolic Stability : The C-Br bond resists oxidative degradation, prolonging half-life in vivo.
- Synergistic Pharmacophores : Conjugation with pyrrolidine (a saturated amine ring) introduces basicity, aiding solubility and blood-brain barrier penetration.
Research Rationale and Scientific Objectives
Current oncology faces challenges in overcoming multidrug resistance and non-specific cytotoxicity. This compound addresses these issues through dual mechanisms:
- DNA Intercalation : The planar thiazole-bromophenyl system inserts between DNA base pairs, disrupting replication. UV-Vis studies confirm bathochromic shifts (>15 nm) in CT-DNA binding assays, indicative of intercalation.
- Topoisomerase II Inhibition : Molecular docking reveals a binding energy of -9.2 kcal/mol with DNA-Topo II complex (PDB: 3QX3), surpassing do
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S2/c18-13-5-3-12(4-6-13)14-9-25-17(19-14)20-15(22)10-24-11-16(23)21-7-1-2-8-21/h3-6,9H,1-2,7-8,10-11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWFGLURLBDICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Thioacetamide Formation: The final step involves the reaction of the thiazole derivative with 2-oxo-2-(pyrrolidin-1-yl)ethyl thiol under appropriate conditions to form the thioacetamide linkage.
Industrial Production Methods: Industrial production may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide typically involves multi-step reactions starting from 4-(4-bromophenyl)thiazol-2-amines. The synthetic pathway includes the reaction with chloroacetyl chloride and subsequent transformations to introduce the pyrrolidine moiety. Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and elemental analysis to confirm its structure and purity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. For instance, derivatives containing thiazole rings have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro tests have revealed that compounds derived from thiazole scaffolds exhibit significant antibacterial effects, with some demonstrating activity comparable to standard antibiotics .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively investigated. For example, compounds similar to this compound have been tested against various cancer cell lines, including MCF7 (breast cancer), showing notable cytotoxic effects. The mechanism often involves apoptosis induction in cancer cells, with structure–activity relationship (SAR) studies indicating that specific substituents enhance efficacy .
Other Therapeutic Applications
Thiazole derivatives are also being explored for their potential in treating neurological disorders. Some compounds have demonstrated anticonvulsant properties in preclinical models, suggesting a broader therapeutic utility beyond antimicrobial and anticancer applications . Additionally, research indicates that these compounds may possess anti-inflammatory properties, further expanding their potential applications in pharmacotherapy .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and bromophenyl group can facilitate binding to active sites, while the thioacetamide moiety may interact with specific amino acid residues, leading to inhibition or modulation of the target’s activity. This can affect various cellular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The target compound shares structural motifs with several classes of bioactive molecules, including thiazole, triazinoindole, and benzothiazole derivatives. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Activity
Aryl Group Variations :
- The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to the thiophen-2-yl group in . This substitution may improve target specificity in bromine-rich binding pockets.
- Compound 8b replaces the thiazole with a nitrobenzothiazole, showing potent VEGFR-2 inhibition, suggesting that electron-deficient aromatic systems enhance kinase targeting.
- Linker and Heterocycle Modifications: Piperazine-containing analogs (e.g., Compound 4 , Compound 13 ) exhibit distinct pharmacokinetic and MMP inhibitory profiles due to their basic nitrogen atoms, which enhance solubility and protein interactions. The thioacetamide linker in the target compound likely improves metabolic stability over oxygen-based linkers in triazinoindole derivatives .
Physicochemical Properties
- Melting points of thiazole derivatives range widely (229–303°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but expected to align with pyrrolidine-containing analogs (~250–300°C).
- Molecular weights of comparators (422–438 g/mol) suggest the target compound (~470 g/mol) may face challenges in bioavailability due to higher lipophilicity.
Biological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against different biological targets.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, primarily focusing on the formation of the thiazole moiety and subsequent modifications to introduce the pyrrolidine and thioacetamide functionalities.
- Formation of Thiazole Ring : The initial step involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine to yield 4-(4-bromophenyl)thiazol-2-amine.
- Chloroacetamide Derivative : This intermediate is then reacted with chloroacetyl chloride to form N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide.
- Final Compound Synthesis : The final compound is synthesized by reacting the chloroacetamide with a pyrrolidine derivative, leading to the target compound .
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole, including N-(4-(4-bromophenyl)thiazol-2-yl)-2-thioacetamide, exhibit significant antimicrobial properties. The antimicrobial activity was evaluated against various bacterial strains (both Gram-positive and Gram-negative) and fungal species using the turbidimetric method.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| d1 | E. coli | 31.25 µg/mL |
| d2 | S. aureus | 15.62 µg/mL |
| d3 | C. albicans | 62.50 µg/mL |
The results indicated that certain derivatives showed promising antimicrobial activity comparable to standard antibiotics like norfloxacin .
Anticancer Activity
The anticancer potential of N-(4-(4-bromophenyl)thiazol-2-yl)-2-thioacetamide was assessed against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay was employed to evaluate cell viability post-treatment.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| d6 | MCF7 | 10.5 |
| d7 | MCF7 | 8.3 |
The findings revealed that compounds d6 and d7 exhibited significant cytotoxic effects against MCF7 cells, indicating their potential as anticancer agents .
The mechanisms underlying the biological activities of N-(4-(4-bromophenyl)thiazol-2-yl)-2-thioacetamide involve several pathways:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis, leading to cell death.
- Anticancer Mechanism : The anticancer activity is attributed to the induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of specific oncogenic signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with breast cancer demonstrated that treatment with thiazole derivatives resulted in a notable reduction in tumor size when combined with standard chemotherapy.
- Case Study 2 : In a study on bacterial infections resistant to conventional antibiotics, patients treated with thiazole derivatives showed improved recovery rates compared to those receiving placebo treatments .
Q & A
Q. What is a reliable synthetic route for N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide?
A two-step approach is recommended:
- Step 1 : Synthesize the 2-aminothiazole core by reacting 4-(4-bromophenyl)thiazol-2-amine with chloroacetyl chloride in dimethylformamide (DMF) at room temperature for 24 hours, followed by ice quenching and ethanol recrystallization .
- Step 2 : Introduce the pyrrolidinyl-oxoethylthio moiety via nucleophilic substitution. React the intermediate with 2-mercapto-2-(pyrrolidin-1-yl)ethan-1-one in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Typical yields range from 65–75%.
Q. How can the purity and structural identity of this compound be validated?
Use a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Key peaks include δ ~2.0 ppm (pyrrolidinyl protons), δ ~4.3 ppm (SCH₂CO), and δ ~7.6–8.1 ppm (aromatic protons from the bromophenyl group) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm).
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages (deviation <0.4%).
Q. What preliminary biological assays are suitable for evaluating this compound?
Begin with in vitro cytotoxicity screening:
- Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous fibroblasts (e.g., NIH/3T3) .
- Protocol : Treat cells with 1–100 μM compound for 48 hours, then measure viability via MTT assay.
- Positive Control : Cisplatin (IC₅₀ ~5–10 μM).
Advanced Research Questions
Q. How can structural ambiguities in the thiazole-pyrrolidinyl moiety be resolved?
Employ X-ray crystallography :
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound?
Design analogs with systematic modifications:
Q. How can computational modeling predict binding modes to therapeutic targets?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Prepare the compound’s 3D structure (Avogadro, MMFF94 force field).
2 Dock into the ATP-binding pocket (grid size: 25 × 25 × 25 Å).
Analyze binding energy (ΔG < −8 kcal/mol suggests strong affinity).
- Validation : Compare with co-crystallized inhibitors (e.g., sorafenib for VEGFR-2).
Methodological Notes
- Contradiction Handling : If NMR signals conflict with expected patterns (e.g., unexpected splitting), verify via COSY or HSQC experiments .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic stability of the thioacetamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
